molecular formula C17H20ClN3O B1195987 7-Amino-3-(diethylamino)-2-methylphenoxazin-5-ium chloride CAS No. 4712-70-3

7-Amino-3-(diethylamino)-2-methylphenoxazin-5-ium chloride

Cat. No.: B1195987
CAS No.: 4712-70-3
M. Wt: 317.8 g/mol
InChI Key: XMAQRXBYSXSCFU-UHFFFAOYSA-N
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Description

7-Amino-3-(diethylamino)-2-methylphenoxazin-5-ium chloride is a synthetic organic compound known for its vibrant color and applications in various scientific fields. It is a derivative of phenoxazine, a heterocyclic compound, and is often used as a dye or staining agent in biological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-(diethylamino)-2-methylphenoxazin-5-ium chloride typically involves the condensation of 3-diethylaminophenol with 2-methyl-1,4-benzoquinone, followed by oxidation and subsequent chlorination. The reaction conditions often require an acidic medium and controlled temperature to ensure the desired product’s formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under stringent quality control measures. The process includes the purification of intermediates and final products using techniques such as recrystallization and chromatography to achieve high purity levels.

Types of Reactions:

    Oxidation: The compound undergoes oxidation reactions, often resulting in the formation of phenoxazine derivatives.

    Reduction: Reduction reactions can convert the compound into its leuco form, which is colorless.

    Substitution: The amino and diethylamino groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenoxazine derivatives.

    Reduction: Leuco forms of the compound.

    Substitution: Various substituted phenoxazine derivatives.

Scientific Research Applications

7-Amino-3-(diethylamino)-2-methylphenoxazin-5-ium chloride has diverse applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.

    Biology: Employed as a staining agent in microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.

    Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with biological molecules. It can bind to nucleic acids and proteins, altering their fluorescence properties. This interaction is often used in fluorescence microscopy and flow cytometry to study cellular components and processes.

Comparison with Similar Compounds

Uniqueness: 7-Amino-3-(diethylamino)-2-methylphenoxazin-5-ium chloride is unique due to its specific structural features, such as the presence of both amino and diethylamino groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific staining and fluorescence characteristics.

Properties

IUPAC Name

(7-amino-2-methylphenoxazin-3-ylidene)-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O.ClH/c1-4-20(5-2)15-10-17-14(8-11(15)3)19-13-7-6-12(18)9-16(13)21-17;/h6-10,18H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAQRXBYSXSCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](=C1C=C2C(=NC3=C(O2)C=C(C=C3)N)C=C1C)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark green crystalline powder; [Carolina Biological Supply MSDS]
Record name Brilliant Cresyl Blue
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CAS No.

4712-70-3
Record name Brilliant Cresyl Blue
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Record name 7-amino-3-(diethylamino)-2-methylphenoxazin-5-ium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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